4-(Benzyloxy)-3,5-difluorobenzaldehyde
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Synthesis and Characterization of Derivatives :
- 4-benzyloxy-2-methoxybenzaldehyde was synthesized via O-alkylation and Vilsmeier-Hack reactions, suggesting a method for synthesizing related compounds (Lu Yong-zhong, 2011).
- Research on benzylidene-based molecules containing azomethine units involved the synthesis and characterization of intermediates like 4-heptyloxybenzaldehyde, indicating potential applications in materials science (Z. Jamain & M. Khairuddean, 2021).
Pharmaceutical and Anticancer Applications :
- The synthesis of fluorinated benzaldehydes and their use in the Wittig synthesis of fluoro-substituted stilbenes were described, indicating potential applications in developing anticancer drugs (N. Lawrence et al., 2003).
Solid Phase Organic Synthesis :
- Electron-rich benzaldehyde derivatives, including 4-hydroxybenzaldehyde, were investigated as linkers for solid-phase organic synthesis, which could have implications for the synthesis of complex organic molecules (E. Swayze, 1997).
Green Chemistry and Catalysis :
- A study on remote benzylic C(sp3)–H oxyfunctionalization highlighted the use of 4-hydroxybenzyl alcohols and ethers in aromatic carbonyl compound transformations, relevant for environmentally friendly chemical synthesis (Jian'an Jiang et al., 2014).
Electrochemical Applications :
- Research on phthalocyanines with dendritic bulky ethereal substituents, derived from related compounds, demonstrated applications in electrochemistry, potentially relevant for sensors or electronic devices (Ş. Özçelik et al., 2012).
Biosynthesis and Biotechnology :
- A study on the biosynthesis of 4-hydroxy benzylideneacetone, using similar benzaldehyde derivatives, indicates potential applications in biotechnological synthesis of organic compounds (Xingmiao Zhu et al., 2022).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle and store the compound safely.
Future Directions
This involves predicting or proposing future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored.
properties
IUPAC Name |
3,5-difluoro-4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRBYGWUSGMSLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577259 | |
Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3,5-difluorobenzaldehyde | |
CAS RN |
125036-88-6 | |
Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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